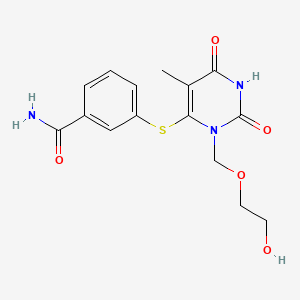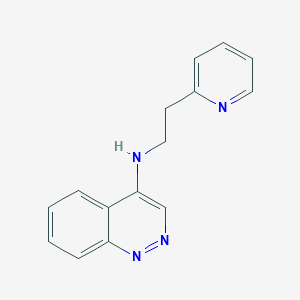
N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine is a heterocyclic compound with the molecular formula C15H14N4. This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with cinnoline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is known for its efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can be further utilized in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-3-yl)pyrimidin-4-amine: Known for its use as a CDK2 inhibitor in cancer treatment.
N-Methyl-N,N-bis(2-pyridylethyl)amine: Used in the study of histamine receptors.
Uniqueness
N-(2-(Pyridin-2-yl)ethyl)cinnolin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
143705-45-7 |
|---|---|
Molekularformel |
C15H14N4 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
N-(2-pyridin-2-ylethyl)cinnolin-4-amine |
InChI |
InChI=1S/C15H14N4/c1-2-7-14-13(6-1)15(11-18-19-14)17-10-8-12-5-3-4-9-16-12/h1-7,9,11H,8,10H2,(H,17,19) |
InChI-Schlüssel |
OKSUQOVPRCRPNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=N2)NCCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


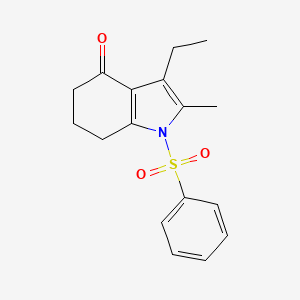
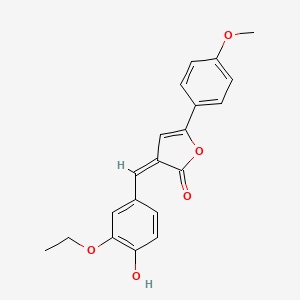
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)


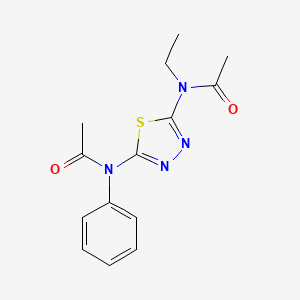
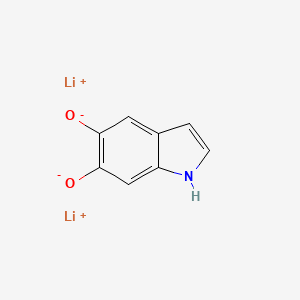
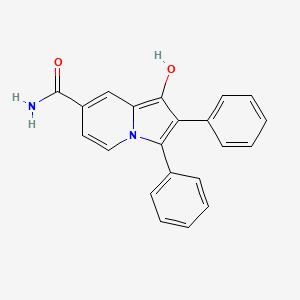
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
